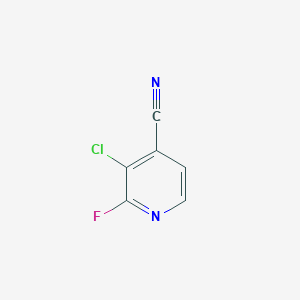![molecular formula C19H20ClN3 B13978895 2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a benzyl group substituted with chlorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Benzylation: The piperidine ring is then benzylated using 3-chlorobenzyl chloride under basic conditions.
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with formic acid or other aldehydes.
Coupling Reaction: Finally, the benzimidazole core is coupled with the benzylated piperidine ring using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, inhibiting their function. The piperidine ring enhances the compound’s binding affinity to its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its broad-spectrum biological activities, including anticancer and antimicrobial properties.
Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole is unique due to its combined structural features of benzimidazole and piperidine, which confer enhanced biological activity and specificity compared to its individual components .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H20ClN3 |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-5-3-4-14(12-16)13-23-10-8-15(9-11-23)19-21-17-6-1-2-7-18(17)22-19/h1-7,12,15H,8-11,13H2,(H,21,22) |
Clé InChI |
ZIWVJVGRWGIGLR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)






![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)


